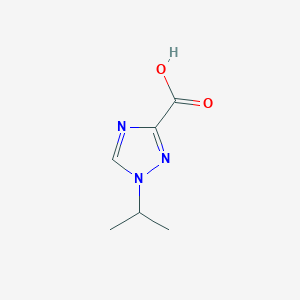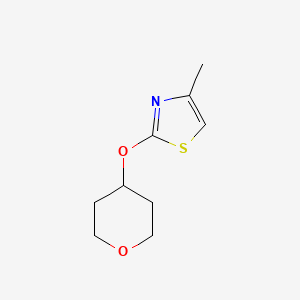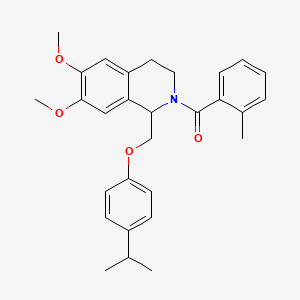
4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial and diuretic agents.
Mecanismo De Acción
The mechanism of action of 4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide involves the binding of the compound to the active site of carbonic anhydrase IX. The compound forms a covalent bond with the zinc ion at the active site, leading to the inhibition of the enzyme's activity. The inhibition of CA IX activity leads to a decrease in the pH of the tumor microenvironment, which inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide have been extensively studied. The compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX, which leads to a decrease in the pH of the tumor microenvironment. This, in turn, inhibits tumor growth and metastasis. The compound has also been tested for its inhibitory activity against other isoforms of carbonic anhydrase, such as CA II and CA XII.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide in lab experiments include its high potency and selectivity towards carbonic anhydrase IX. The compound has been shown to exhibit minimal off-target effects, making it an ideal candidate for cancer treatment. However, the limitations of using the compound in lab experiments include its low solubility in aqueous solutions, which may affect its bioavailability and efficacy. The compound also exhibits a high degree of reactivity towards other nucleophiles, which may lead to the formation of unwanted by-products.
Direcciones Futuras
The future directions for the use of 4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide in scientific research include its further optimization for cancer treatment. The compound may be modified to improve its solubility and bioavailability, as well as its selectivity towards carbonic anhydrase IX. The compound may also be tested in combination with other cancer treatments to enhance its efficacy. Additionally, the compound may be tested for its potential therapeutic applications in other diseases, such as hypertension and glaucoma.
Conclusion:
In conclusion, 4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound exhibits potent inhibitory activity against carbonic anhydrase IX, which makes it an ideal candidate for cancer treatment. The compound's advantages and limitations for lab experiments have been discussed, as well as its future directions for scientific research. Further studies on this compound may lead to the development of novel cancer therapies with improved efficacy and selectivity.
Métodos De Síntesis
The synthesis of 4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide involves the reaction of 3,4-dimethylphenylamine with 4-(3-cyanothiomorpholine-4-carbonyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product in good yields and high purity. The synthesis method has been optimized to obtain the compound in large quantities for scientific research purposes.
Aplicaciones Científicas De Investigación
4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. CA IX plays a crucial role in tumor growth and metastasis, and its inhibition has been proposed as a potential strategy for cancer treatment. The compound has also been tested for its inhibitory activity against other isoforms of carbonic anhydrase, such as CA II and CA XII.
Propiedades
IUPAC Name |
4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-3-6-17(11-15(14)2)22-28(25,26)19-7-4-16(5-8-19)20(24)23-9-10-27-13-18(23)12-21/h3-8,11,18,22H,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWUMXYSKIAFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCSCC3C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2719682.png)





![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2719689.png)
![1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol](/img/structure/B2719693.png)
![2-[1-(Dimethylamino)-3-(2-fluoroanilino)-2-propenylidene]malononitrile](/img/structure/B2719697.png)
![7-chloro-N-(3,4-diethoxyphenethyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2719698.png)
![cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719699.png)
![N-(2,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2719700.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2719701.png)
